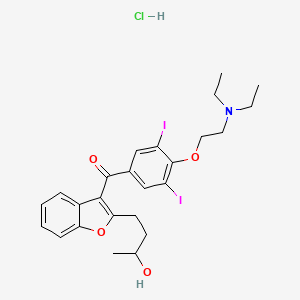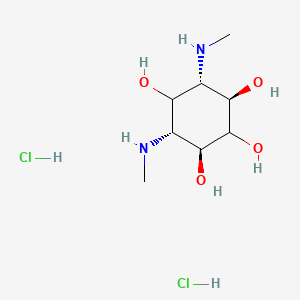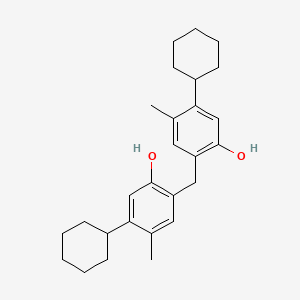
Bis-(2-hydroxy-3-cyclohexyl-5-methyl-phenyl)-methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis-(2-hydroxy-3-cyclohexyl-5-methyl-phenyl)-methane is an organic compound characterized by its two phenolic groups, each substituted with cyclohexyl and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(2-hydroxy-3-cyclohexyl-5-methyl-phenyl)-methane typically involves the condensation of 2-hydroxy-3-cyclohexyl-5-methylbenzaldehyde with formaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis-(2-hydroxy-3-cyclohexyl-5-methyl-phenyl)-methane can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents like sodium borohydride.
Substitution: The phenolic hydroxyl groups can be substituted with other functional groups through reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Alkylated or acylated phenols.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism by which Bis-(2-hydroxy-3-cyclohexyl-5-methyl-phenyl)-methane exerts its effects depends on its interaction with molecular targets. For example, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress pathways. The compound’s biological activity could be mediated through binding to specific enzymes or receptors, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol A: Similar in structure but with different substituents on the phenolic rings.
Bis-(2-hydroxy-3-tert-butyl-5-methyl-phenyl)-methane: Another compound with similar phenolic groups but different alkyl substituents.
Uniqueness
Bis-(2-hydroxy-3-cyclohexyl-5-methyl-phenyl)-methane is unique due to its specific cyclohexyl and methyl substitutions, which may confer distinct physical and chemical properties compared to other similar compounds
Propriétés
Formule moléculaire |
C27H36O2 |
|---|---|
Poids moléculaire |
392.6 g/mol |
Nom IUPAC |
5-cyclohexyl-2-[(4-cyclohexyl-2-hydroxy-5-methylphenyl)methyl]-4-methylphenol |
InChI |
InChI=1S/C27H36O2/c1-18-13-22(26(28)16-24(18)20-9-5-3-6-10-20)15-23-14-19(2)25(17-27(23)29)21-11-7-4-8-12-21/h13-14,16-17,20-21,28-29H,3-12,15H2,1-2H3 |
Clé InChI |
CSYXLHVZIABNNQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C2CCCCC2)O)CC3=C(C=C(C(=C3)C)C4CCCCC4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


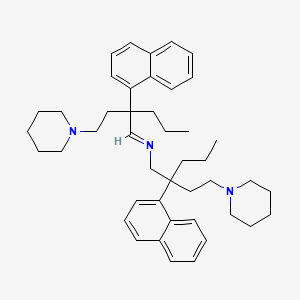
![[2-Fluoro-6-(methylamino)phenyl]methanol](/img/structure/B15289005.png)

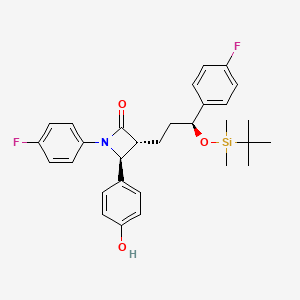
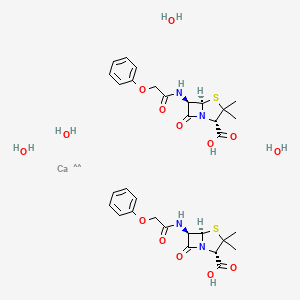
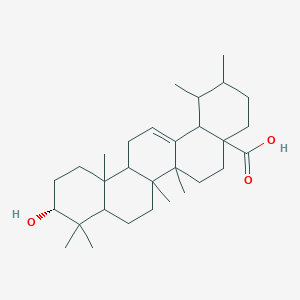


![[(1S,3R,7S,8S)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxy-2,2-dimethylbutanoate](/img/structure/B15289041.png)

